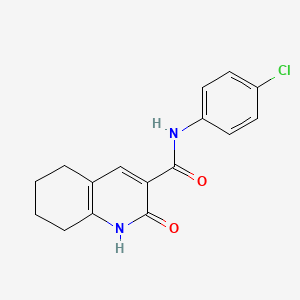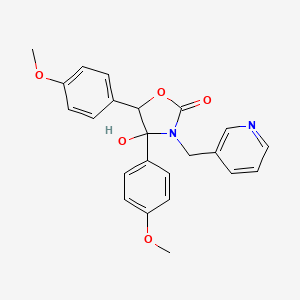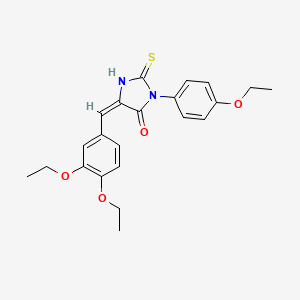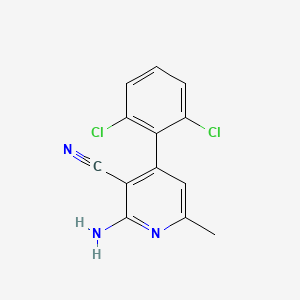![molecular formula C18H24N2O4S B11067015 2-{4-[(1-Adamantylsulfonyl)amino]phenoxy}acetamide](/img/structure/B11067015.png)
2-{4-[(1-Adamantylsulfonyl)amino]phenoxy}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(1-Adamantylsulfonyl)amino]phenoxy}acetamide is a synthetic organic compound characterized by its adamantyl group attached to a sulfonylamino moiety, which is further connected to a phenoxyacetamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(1-Adamantylsulfonyl)amino]phenoxy}acetamide typically involves multiple steps:
Formation of the Adamantylsulfonyl Chloride: Adamantane is reacted with chlorosulfonic acid to form adamantylsulfonyl chloride.
Amination: The adamantylsulfonyl chloride is then reacted with 4-aminophenol to form 4-[(1-adamantylsulfonyl)amino]phenol.
Ether Formation: The 4-[(1-adamantylsulfonyl)amino]phenol is reacted with chloroacetic acid to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-purity reagents to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantyl group, leading to the formation of adamantyl ketones or alcohols.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The phenoxyacetamide moiety can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Adamantyl ketones or alcohols.
Reduction: Adamantyl sulfides.
Substitution: Various substituted phenoxyacetamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-{4-[(1-Adamantylsulfonyl)amino]phenoxy}acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its adamantyl group is known for enhancing the stability and bioavailability of drugs, making it a candidate for drug development.
Medicine
Medicinally, this compound is investigated for its potential therapeutic effects. It may exhibit antiviral, antibacterial, or anticancer properties due to its unique structural features.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional group versatility.
Mechanism of Action
The mechanism of action of 2-{4-[(1-Adamantylsulfonyl)amino]phenoxy}acetamide involves its interaction with specific molecular targets. The adamantyl group enhances membrane permeability, allowing the compound to reach intracellular targets. The sulfonylamino and phenoxyacetamide moieties can interact with enzymes or receptors, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-{4-[(1-Adamantylsulfinyl)amino]phenoxy}acetamide: Similar structure but with a sulfinyl group instead of a sulfonyl group.
2-{4-[(1-Adamantylthio)amino]phenoxy}acetamide: Contains a thioether linkage instead of a sulfonyl group.
2-{4-[(1-Adamantylamino)phenoxy]acetamide: Lacks the sulfonyl group, having a direct adamantylamino linkage.
Uniqueness
2-{4-[(1-Adamantylsulfonyl)amino]phenoxy}acetamide is unique due to its combination of the adamantyl group with a sulfonylamino linkage, providing a balance of stability, bioavailability, and reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C18H24N2O4S |
|---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
2-[4-(1-adamantylsulfonylamino)phenoxy]acetamide |
InChI |
InChI=1S/C18H24N2O4S/c19-17(21)11-24-16-3-1-15(2-4-16)20-25(22,23)18-8-12-5-13(9-18)7-14(6-12)10-18/h1-4,12-14,20H,5-11H2,(H2,19,21) |
InChI Key |
RWUHXTRNHXRKSO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)S(=O)(=O)NC4=CC=C(C=C4)OCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-{[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]methyl}-6-(dimethylamino)-1,3,5-triazin-2-yl]acetamide](/img/structure/B11066940.png)
![3-butanoyl-4-[(2-hydroxyphenyl)amino]-6-methyl-2H-pyran-2-one](/img/structure/B11066946.png)
![2-[1-ethyl-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-phenylacetamide](/img/structure/B11066948.png)
![1'-(4-chlorophenyl)-8-nitro-2',4',6'-trioxo-1',2,3,3',4,4',4a,6'-octahydro-1H,2'H,6H-spiro[pyrido[1,2-a]quinoline-5,5'-pyrimidine]-3-carboxamide](/img/structure/B11066956.png)
![Furan-2-yl{4-[(2-methyl-1,3-benzoxazol-7-yl)carbonyl]piperazin-1-yl}methanone](/img/structure/B11066964.png)
![4-(4-{[(2-fluorophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B11066967.png)

![N-[2-(thiophen-2-yl)ethyl]-2-(9H-xanthen-9-yl)acetamide](/img/structure/B11066972.png)


![ethyl 4-(1,3-benzodioxol-5-yl)-6-[({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11066989.png)
![3-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-1-(4-fluorobenzyl)pyrrolidine-2,5-dione](/img/structure/B11066995.png)
![2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-methyl-1-(3-methylbenzyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B11066998.png)
